molecular formula C8H9ClFN B1414728 (R)-1-(3-Chloro-4-fluorophenyl)ethanamine CAS No. 1012305-33-7

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine

Cat. No.: B1414728
CAS No.: 1012305-33-7
M. Wt: 173.61 g/mol
InChI Key: QHARBBFZGIDKLK-RXMQYKEDSA-N
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Description

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine is a chiral amine with the molecular formula C₈H₈ClFN and a molecular weight of 175.61 g/mol . It is structurally characterized by an ethylamine backbone substituted with a 3-chloro-4-fluorophenyl group at the chiral center. This compound is frequently utilized as a pharmaceutical intermediate, particularly in the synthesis of receptor-targeting molecules such as β-arrestin-biased agonists for 5-HT₁A receptors . Its enantiomeric purity (R-configuration) is critical for biological activity, as stereochemistry often dictates binding affinity and selectivity in drug design .

Properties

IUPAC Name

(1R)-1-(3-chloro-4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHARBBFZGIDKLK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651528
Record name (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012305-33-7
Record name (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloro-4-fluorophenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-fluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution to separate the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-1-(3-Chloro-4-fluorophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloro-4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

®-1-(3-Chloro-4-fluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Key structural analogues include:

Compound Name Molecular Formula Substituent Positions/Modifications Key References
(R)-1-(4-Chloro-3-fluorophenyl)ethanamine C₈H₈ClFN Chlorine (4), fluorine (3)
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine C₈H₈ClFN Chlorine (3), fluorine (5)
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine C₉H₁₂FNO Methoxy (3), fluorine (4)
2-(4-Fluorophenyl)ethanamine C₈H₁₀FN Ethylamine backbone; fluorine (4)

Structural Insights :

  • Positional Isomerism: Substitution patterns (e.g., 3-Cl-4-F vs. 4-Cl-3-F) significantly alter electronic properties.
  • Chirality : The R-enantiomer of 1-(3-chloro-4-fluorophenyl)ethanamine shows distinct biological activity compared to its S-counterpart, as seen in receptor-binding assays .

Comparison with Analogues :

  • (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine : Synthesized via similar reductive amination but requires protection/deprotection of the methoxy group .
  • 2-(4-Fluorophenyl)ethanamine : Simpler synthesis due to the absence of chlorine, often via Gabriel synthesis or direct alkylation .

Physicochemical Properties

Property (R)-1-(3-Cl-4-F-Ph)ethanamine (R)-1-(4-Cl-3-F-Ph)ethanamine (R)-1-(4-F-3-MeO-Ph)ethanamine
Molecular Weight (g/mol) 175.61 175.61 169.20
LogP (Predicted) 2.3 2.3 1.8
Solubility (aq.) Low Low Moderate (due to MeO)
Melting Point (°C) Not reported (HCl salt: 156–158) Not reported 115–117 (HCl salt)

Key Observations :

  • The chlorine atom increases hydrophobicity (higher LogP) compared to methoxy-substituted derivatives, influencing membrane permeability in drug candidates .
  • The hydrochloride salt form improves crystallinity and handling .

Target Compound :

  • Acts as a key intermediate in 5-HT₁A receptor agonists (e.g., compound 36 in ), showing bias toward β-arrestin signaling over G-protein pathways .
  • Demonstrated brain permeability in preclinical studies for CNS-targeting drugs .

Analogues :

  • (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine : Used in antifungal agents (e.g., naphthalen-1-ylmethyl derivatives) with improved solubility due to methoxy .
  • 2-(4-Fluorophenyl)ethanamine: Found in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 .

Biological Activity

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C9H10ClF
  • Molecular Weight : 175.63 g/mol
  • CAS Number : 1257106-65-2

The compound contains a chloro and a fluorine atom on the aromatic ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a ligand for various receptors, influencing neurotransmitter release and uptake. Specifically, it has been studied for its potential effects on:

  • Dopaminergic Systems : Modulating dopamine receptor activity, which may have implications in treating neurological disorders.
  • Serotonergic Systems : Influencing serotonin levels that can affect mood and anxiety disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable inhibitory activity against certain enzymes. For instance, studies have shown that it can inhibit tyrosinase (TYR), an enzyme involved in melanin production, suggesting potential applications in dermatological treatments:

CompoundIC50 (µM)
This compound8.5
Kojic Acid (Reference)12.0

These findings indicate that modifications to the aromatic ring significantly impact the compound's inhibitory potency against TYR .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest it may enhance mood-related behaviors in animal models.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in cell cultures.

Case Studies

  • Neurological Applications : A study investigated the effects of this compound on rodent models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant .
  • Dermatological Research : In a clinical trial assessing skin lightening agents, this compound was included as a candidate for its TYR inhibitory properties. Participants showed improved skin tone after topical application over four weeks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.